molecular formula C11H16N2O B13619792 3-(2-aminoethyl)-N-ethylbenzamide

3-(2-aminoethyl)-N-ethylbenzamide

Cat. No.: B13619792
M. Wt: 192.26 g/mol
InChI Key: MQJRMMKZUQWZIZ-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-N-ethylbenzamide is an organic compound that features a benzamide core with an ethyl group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-N-ethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzoyl chloride and ethylamine.

    Formation of N-ethylbenzamide: Benzoyl chloride reacts with ethylamine to form N-ethylbenzamide.

    Introduction of Aminoethyl Group: The N-ethylbenzamide is then reacted with 2-bromoethylamine under basic conditions to introduce the aminoethyl group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-aminoethyl)-N-ethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A biogenic amine with a similar aminoethyl side chain.

    Serotonin: A neurotransmitter with a similar indole structure and aminoethyl group.

    Melatonin: A hormone with a similar indole structure and functional groups.

Uniqueness

3-(2-aminoethyl)-N-ethylbenzamide is unique due to its specific benzamide core and the combination of ethyl and aminoethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(2-aminoethyl)-N-ethylbenzamide

InChI

InChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14)

InChI Key

MQJRMMKZUQWZIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CCN

Origin of Product

United States

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